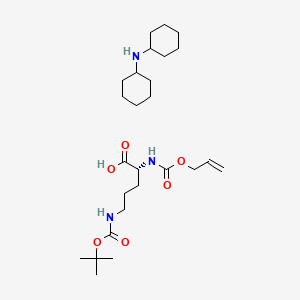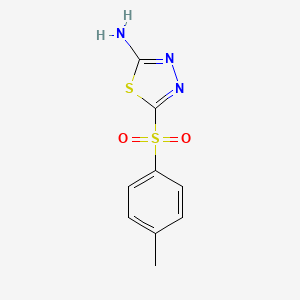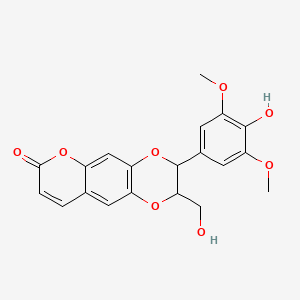![molecular formula C39H58O4 B1149496 [(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate CAS No. 103917-26-6](/img/structure/B1149496.png)
[(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Vue d'ensemble
Description
Complex organic compounds, including those with intricate ring structures, play a significant role in various fields of chemistry and pharmacology due to their diverse chemical properties and biological activities. The synthesis, analysis, and characterization of such compounds are crucial for understanding their potential applications and interactions within biological systems.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, including cyclization, addition, and rearrangement processes. For example, Marukawa and Mori (2002) detailed the synthesis of specific isomers using starting materials like ethyl 3-hydroxybutanoate, highlighting the intricacy involved in producing compounds with specific desired properties (Marukawa & Mori, 2002).
Molecular Structure Analysis
The molecular structure of complex compounds is often analyzed through X-ray crystallography, NMR spectroscopy, and other analytical techniques. For instance, the study by Curilazo et al. (2017) presented a detailed analysis of novel diastereoisomers, showcasing the importance of molecular conformation and configuration in determining the properties of a compound (Curilazo et al., 2017).
Chemical Reactions and Properties
The reactivity of complex organic compounds can be influenced by their molecular structure. The study by Jayaraj and Desikan (2020) on the synthesis and characterization of small molecules illustrates how specific functional groups contribute to the compound's chemical behavior, such as inhibition activities in biological systems (Jayaraj & Desikan, 2020).
Physical Properties Analysis
The physical properties of complex organic compounds, including melting points, solubility, and crystal structure, are essential for their practical application. These properties are determined by the compound's molecular geometry, as shown in studies where the crystal structure provides insights into the stability and solubility of the compound (Ganapathy et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for the application of complex organic compounds. Studies like those by Majo et al. (2008) contribute to understanding these properties by exploring the synthesis and evaluation of compounds for specific receptor activities (Majo et al., 2008).
Applications De Recherche Scientifique
Structural Characterization and Chemical Analysis
- The complex chemical structure of the compound has been a subject of interest in crystallography. Studies like that of Peipiņš et al. (2014) have detailed the conformation and crystal structure of similar compounds, emphasizing the unique configurations of their cyclohexane and cyclopentane rings, which could be relevant for understanding the physical and chemical properties of such compounds (Peipiņš et al., 2014).
Potential Therapeutic Applications
- Compounds with structural similarities have been explored for their potential in treating diseases. For example, Raja and Ramya (2018) investigated compounds from Polygonum glabrum and Buddleja asiatica, focusing on their ability to bind with cardiovascular disorder receptors, which may hint at the therapeutic potential of the compound (Raja & Ramya, 2018).
Chemical Synthesis and Modification
- The synthesis and modification of similar compounds have been widely studied. For instance, Froelich et al. (2009) and Valiullina et al. (2019) have reported on the synthesis of related compounds, providing insights into the methodologies that could be applicable for the synthesis and structural modification of the compound (Froelich et al., 2009), (Valiullina et al., 2019).
Exploration in Natural Product Chemistry
- Research in natural product chemistry often involves compounds with complex structures. González-Platas et al. (1999) described the isolation and structural elucidation of filic-3-ene, a pentacyclic triterpene, from Davallia canariensis. Such studies contribute to the broader understanding of structurally complex compounds and their natural sources (González-Platas et al., 1999).
Molecular Docking and Computational Analysis
- Molecular docking studies, like the one conducted by Raja and Ramya (2018), use computational methods to predict the interaction of compounds with specific biological targets. These studies can provide valuable insights into the potential biological activity and therapeutic applications of complex compounds (Raja & Ramya, 2018).
Mécanisme D'action
- α-Glucosidase and α-Amylase : Lupeol caffeate interacts with these enzymes involved in carbohydrate metabolism, potentially contributing to its anti-diabetic effects .
- Protein Tyrosine Phosphatase 1B (PTP 1B) : PTP 1B is a negative regulator of insulin signaling. Lupeol caffeate may inhibit PTP 1B, enhancing insulin sensitivity .
- TCA Cycle Enzymes : Lupeol caffeate affects enzymes in the tricarboxylic acid (TCA) cycle, which plays a crucial role in energy production and cellular metabolism .
Mode of Action
Lupeol caffeate modulates various signaling pathways, including:
- IL-1 Receptor-Associated Kinase-Mediated Toll-Like Receptor 4 (IRAK-TLR4) Pathway : This pathway is associated with inflammation. Lupeol caffeate’s anti-inflammatory effects may involve interference with IRAK-TLR4 signaling .
- Bcl-2 Family and Nuclear Factor Kappa B (NF-kB) : Lupeol caffeate influences apoptosis (cell death) and inflammation by affecting these pathways .
- Phosphatidylinositol-3-Kinase (PI3-K)/Akt and Wnt/β-Catenin Signaling : These pathways regulate cell survival, proliferation, and differentiation. Lupeol caffeate’s actions may impact these processes .
Biochemical Pathways
Lupeol caffeate’s downstream effects involve pathways related to inflammation, cell survival, and metabolism. These include the TCA cycle, glycolysis, and lipid metabolism .
Pharmacokinetics
- Absorption : Lupeol caffeate’s bioavailability depends on its route of administration (topical, oral, subcutaneous, intraperitoneal, or intravenous) .
- Distribution : It distributes to various tissues, including skin, liver, and kidneys .
- Metabolism : Liver enzymes metabolize lupeol caffeate .
- Excretion : Elimination occurs primarily through feces and urine .
Result of Action
Lupeol caffeate’s effects include:
- Anti-Inflammatory : By modulating inflammatory pathways .
- Anti-Diabetic : Through interactions with glucose-regulating enzymes .
- Hepatoprotective : Protecting the liver .
- Anticancer : Its potential in cancer therapy .
Action Environment
Environmental factors (e.g., pH, temperature, co-administered substances) influence lupeol caffeate’s stability, efficacy, and interactions .
Propriétés
IUPAC Name |
[(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H56O4/c1-24(2)26-15-18-36(5)21-22-38(7)27(34(26)36)11-13-31-37(6)19-17-32(35(3,4)30(37)16-20-39(31,38)8)43-33(42)14-10-25-9-12-28(40)29(41)23-25/h9-10,12,14,23,26-27,30-32,34,40-41H,1,11,13,15-22H2,2-8H3/b14-10+/t26-,27+,30-,31+,32?,34+,36+,37-,38+,39+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKLINODNHPPMX-ICEDIGPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H56O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lupeol caffeate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(1R,3S)-3-Aminocyclopentyl]methanol hydrochloride](/img/structure/B1149417.png)


![(3aR,4R,5R,6aS)-4-((3S,5S,E)-5-Methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)non-1-en-1-yl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1149428.png)

